molecular formula C12H14N2O B3059338 Piperazine, 1-(7-benzofuranyl)- CAS No. 98224-26-1

Piperazine, 1-(7-benzofuranyl)-

Cat. No. B3059338
CAS RN: 98224-26-1
M. Wt: 202.25 g/mol
InChI Key: KFVKNZPFYQDNAE-UHFFFAOYSA-N
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Description

“Piperazine, 1-(7-benzofuranyl)-” is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 . It is also known by its CAS number 98224-26-1 .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide use in medicinal chemistry . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “Piperazine, 1-(7-benzofuranyl)-” consists of a piperazine ring attached to a benzofuran ring . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Charge transfer reaction has also been applied for the spectrophotometric determination of piperazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Piperazine, 1-(7-benzofuranyl)-” include a boiling point of 424.0±35.0 °C and a density of 1.177±0.06 g/cm3 .

Scientific Research Applications

Cancer Research

Piperazine derivatives have been explored for their potential in cancer treatment. In one study, 1-benzhydryl-sulfonyl-piperazine derivatives showed significant efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation, suggesting their potential as chemotherapeutic agents (Ananda Kumar et al., 2007). Furthermore, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker exhibited potent antibacterial and cytotoxic activities, with one compound showing promising results against multiple bacterial strains and cancer cell lines (Mekky & Sanad, 2020).

Antipsychotic and Antidepressant Applications

Piperazine derivatives are also relevant in central pharmacological applications, including as antipsychotics and antidepressants. For example, benzylpiperazine, a prototype piperazine derivative, has shown stimulant and euphoric effects, leading to its use in therapeutic contexts for mental health disorders (Brito et al., 2018).

Antibacterial and Antimicrobial Activity

Several studies have highlighted the efficacy of piperazine derivatives in combating bacterial infections. One such compound displayed strong inhibitory activities against resistant strains of bacteria, including MRSA and VRE, and was more effective than traditional antibiotics in biofilm inhibition (Mekky & Sanad, 2020). Another study synthesized novel 1,4-disubstituted piperazines, demonstrating enhanced antimicrobial activities against a range of drug-resistant bacterial strains (Shroff et al., 2022).

Anti-inflammatory and Antioxidant Properties

Piperazine derivatives have been investigated for their anti-inflammatory and antioxidant activities. Some synthesized compounds showed promising results in vitro and in vivo, offering potential therapeutic applications in treating inflammation-related conditions (Mallesha & Mohana, 2011).

Development of Novel Therapeutic Agents

Research into piperazine derivatives extends to the development of new therapeutic agents for various diseases, including cardiovascular, antiviral, and antidiabetic applications. The flexibility of the piperazine scaffold allows for the design of molecules with diverse medicinal potential (Rathi et al., 2016).

Mechanism of Action

“Piperazine, 1-(7-benzofuranyl)-” may act as a serotonin-2C receptor agonist . It has high affinity and selectivity for 5-HT 2C receptors . The behavioral specificity of effects of CPD 1 against repetitive and excessive behaviors suggests a potential therapeutic application in OCD .

Safety and Hazards

Piperazine compounds can cause allergy or asthma symptoms or breathing difficulties if inhaled . They may also cause an allergic skin reaction and severe skin burns and eye damage .

Future Directions

The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . The behavioral specificity of effects of CPD 1 against repetitive and excessive behaviors suggests a potential therapeutic application in OCD .

properties

IUPAC Name

1-(1-benzofuran-7-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-10-4-9-15-12(10)11(3-1)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVKNZPFYQDNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440347
Record name Piperazine, 1-(7-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(7-benzofuranyl)-

CAS RN

98224-26-1
Record name Piperazine, 1-(7-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (5 ml) was added dropwise at 20° C. under nitrogen to a cooled solution of tert-butyl 4-(7-benzo[b]furanyl)piperazine-1-carboxylate (1.66 g) in dichloromethane (5 ml). The solution was stirred at ambient temperature for 1 hour, then poured into cold water (50 ml). The mixture was basified by the addition of aqueous ammonia solution, then the product was extracted into dichloromethane (2×50 ml). The combined organic extracts were washed with brine (100 ml), dried (MgSO4), and the solvent removed in vacuo to give 1-(7-benzo[b]furanyl)piperazine (1.02 g).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(7-benzo[b]furanyl)piperazine-1-carboxylate
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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